REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]([NH:10][CH:11]=[O:12])[CH2:7][CH2:8][CH2:9][C:2]1=2.[Na+].[Cl-].C(O)(=[O:17])C>>[O:17]=[C:9]1[C:2]2[S:1][CH:5]=[CH:4][C:3]=2[CH:6]([NH:10][CH:11]=[O:12])[CH2:7][CH2:8]1 |f:1.2|
|
Name
|
Ceric ammonium nitrate
|
Quantity
|
726.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
59.6 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)C(CCC2)NC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
After 15 minutes of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
WAIT
|
Details
|
is completed in half an hour
|
Type
|
CUSTOM
|
Details
|
is kept at 25°-28° C
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (2 × 1200 ml., 600 ml.)
|
Type
|
WASH
|
Details
|
the combined extracts are washed with 600 ml
|
Type
|
EXTRACTION
|
Details
|
The water is counter-extracted with 250 ml
|
Type
|
ADDITION
|
Details
|
of CH2Cl2 and the CH2Cl2 solution is added to the main CH2Cl2 solution
|
Type
|
CUSTOM
|
Details
|
The CH2Cl2 solution is evaporated to dryness in vacuo
|
Type
|
STIRRING
|
Details
|
the residual dark, gummy residue is stirred with 500 ml
|
Type
|
WAIT
|
Details
|
of dry diethyl ether for 1.5 hour
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The title compound is then collected
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
O=C1CCC(C2=C1SC=C2)NC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |